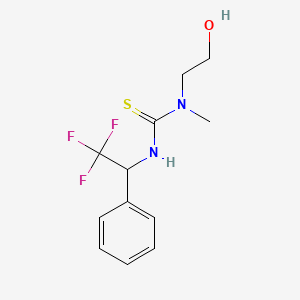![molecular formula C13H20O7 B14580935 Propanedioic acid, [2-[2-(acetyloxy)ethoxy]ethylidene]-, diethyl ester CAS No. 61564-94-1](/img/structure/B14580935.png)
Propanedioic acid, [2-[2-(acetyloxy)ethoxy]ethylidene]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, [2-[2-(acetyloxy)ethoxy]ethylidene]-, diethyl ester is a chemical compound with the molecular formula C13H20O7. This compound is a derivative of malonic acid, where the hydrogen atoms are replaced by ethyl groups and an acetyloxyethoxy group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [2-[2-(acetyloxy)ethoxy]ethylidene]-, diethyl ester typically involves the esterification of malonic acid derivatives. One common method is the reaction of diethyl malonate with 2-(acetyloxy)ethanol in the presence of an acid catalyst. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [2-[2-(acetyloxy)ethoxy]ethylidene]-, diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base under reflux conditions.
Transesterification: Catalyzed by acids or bases, often under mild heating.
Condensation: Requires the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide.
Major Products Formed
Hydrolysis: Produces malonic acid and the corresponding alcohol.
Transesterification: Yields different esters depending on the alcohol used.
Condensation: Forms various larger organic molecules, depending on the reactants involved.
Scientific Research Applications
Propanedioic acid, [2-[2-(acetyloxy)ethoxy]ethylidene]-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of propanedioic acid, [2-[2-(acetyloxy)ethoxy]ethylidene]-, diethyl ester involves its ability to undergo hydrolysis and transesterification reactions. These reactions allow it to interact with various biological molecules and pathways. The compound can act as a precursor to active pharmaceutical ingredients or as an intermediate in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Ethyl acetoacetate: A related compound used in similar synthetic applications.
Uniqueness
Propanedioic acid, [2-[2-(acetyloxy)ethoxy]ethylidene]-, diethyl ester is unique due to its specific functional groups, which provide distinct reactivity and applications compared to other malonic acid derivatives. Its acetyloxyethoxy group allows for unique interactions in chemical and biological systems, making it valuable in specialized research and industrial applications.
Properties
CAS No. |
61564-94-1 |
|---|---|
Molecular Formula |
C13H20O7 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
diethyl 2-[2-(2-acetyloxyethoxy)ethylidene]propanedioate |
InChI |
InChI=1S/C13H20O7/c1-4-18-12(15)11(13(16)19-5-2)6-7-17-8-9-20-10(3)14/h6H,4-5,7-9H2,1-3H3 |
InChI Key |
KCVYPKLDBPUOIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CCOCCOC(=O)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl {[5-(2,4-dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetate](/img/structure/B14580854.png)
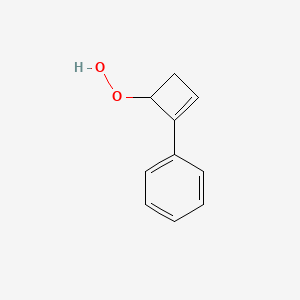
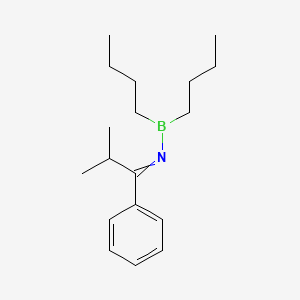
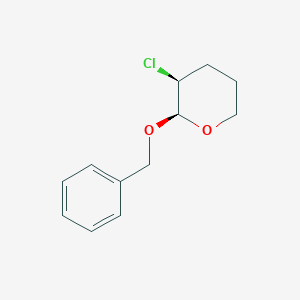
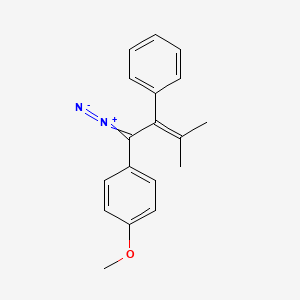
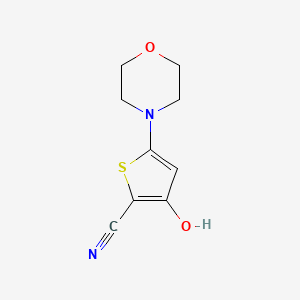
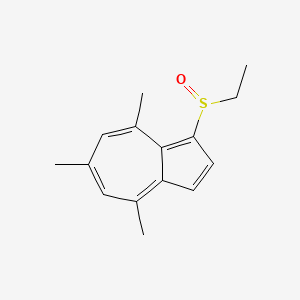
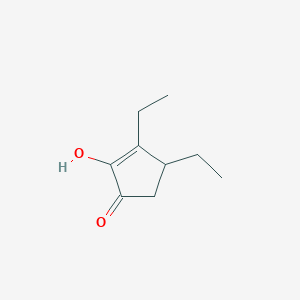
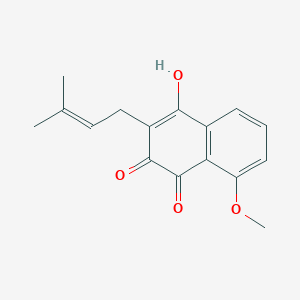
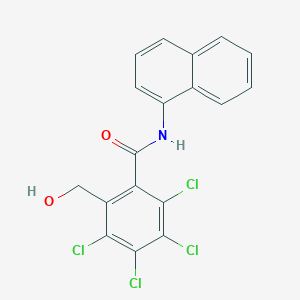
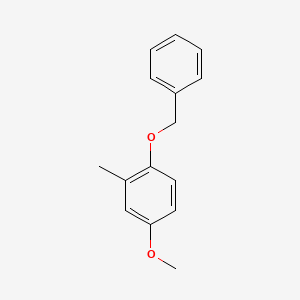
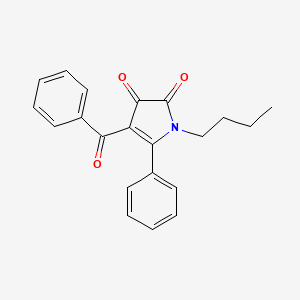
![2-Cyano-N-(ethylcarbamoyl)-2-{[(prop-2-en-1-yl)oxy]imino}acetamide](/img/structure/B14580942.png)
